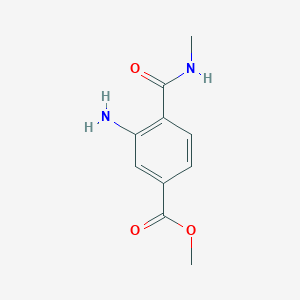
Methyl 3-amino-4-(methylcarbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-(methylcarbamoyl)benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Methyl N-(3-Amino-4-Methylcarbamoylphenyl)carbamate and is a white crystalline powder. It is a derivative of benzoic acid and is commonly used as a building block for various organic compounds.
Mécanisme D'action
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-amino-4-(methylcarbamoyl)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily handled and stored. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of Methyl 3-amino-4-(methylcarbamoyl)benzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is its use as a ligand in coordination chemistry and its potential application in the development of new materials. Additionally, further studies are needed to explore its potential toxicity and to determine its safety for use in humans.
Applications De Recherche Scientifique
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been widely used in scientific research due to its unique properties. It is commonly used as a building block for various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
| 183431-11-0 | |
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 3-amino-4-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12-9(13)7-4-3-6(5-8(7)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
Clé InChI |
IRGZKETWZJLRBW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N |
Synonymes |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
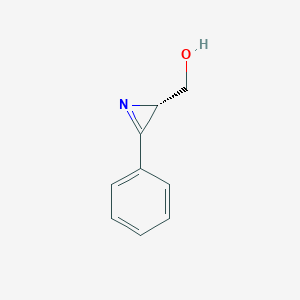
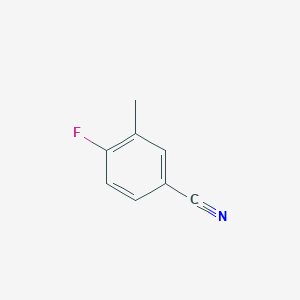
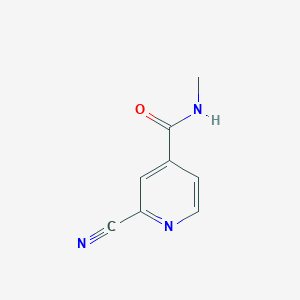
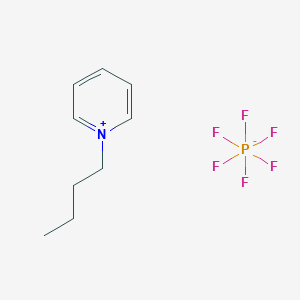
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
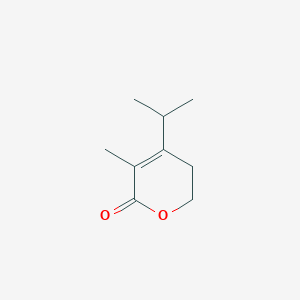

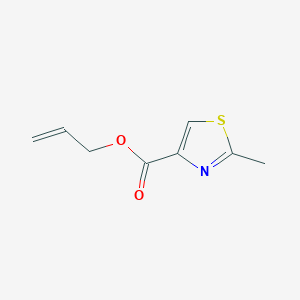





acetic acid](/img/structure/B66199.png)
